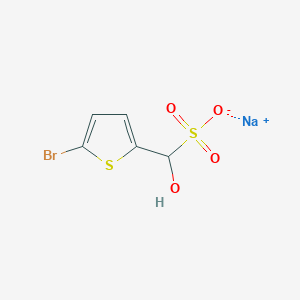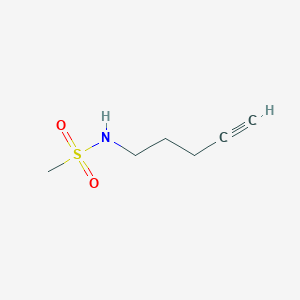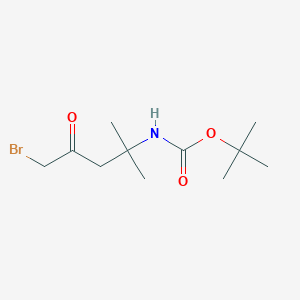
2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid
Vue d'ensemble
Description
2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid, also known as 2-AAPA, is a naturally occurring compound that is found in many organisms, including mammals, fungi, and bacteria. It is an important component of the coenzyme A and is involved in the metabolism of carbohydrates, lipids, and proteins. 2-AAPA is also used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Antitumor Activities : This compound has been used in the synthesis of enantiomers with antitumor activities. The R-configuration of the compound contributes to its selective anti-tumor properties (Xiong Jing, 2011).
Chemical Stability and Liposolubility Enhancement : A derivative of 2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid, 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been synthesized to improve chemical stability and liposolubility. This compound is easily hydrolyzed to release bioactive danshensu (Lei Chen et al., 2016).
Anti-inflammatory Activities : Several phenolic compounds derived from the leaves of Eucommia ulmoides Oliv. have been studied for their anti-inflammatory effects, including derivatives of 2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid (Xiaolei Ren et al., 2021).
Antibiotic Synthesis : The compound has been used in the synthesis of new oral cephalosporins, contributing to the development of antibiotics with enhanced effectiveness against certain bacteria (T. Naito et al., 1987).
Anti-Aging Skin Care : It has been applied in the preparation of skin care compositions with anti-aging effects, demonstrating its potential in cosmetic applications (Dariusz Wawrzyniak et al., 2016).
Synthesis of Sugar Derivatives : This compound has also been involved in the synthesis of sugar derivatives like 4-Acetamido-4,5-dideoxy-l-xylofuranose, contributing to the study of sugars and their applications (A. E. El‐Ashmawy & D. Horton, 1965).
Molecular Modeling and Anti-Cancer Activity : Novel compounds based on this acid have been synthesized and evaluated for their anti-cancer activity, showing potential as methionine synthase inhibitors (Ismail Mahmoud Elfekki et al., 2014).
Insect Growth Regulation : The compound has been used in the synthesis of novel derivatives for use as insect growth regulators, demonstrating its potential in pest control (V. Devi & P. Awasthi, 2022).
Propriétés
IUPAC Name |
2-acetamido-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-3,5,8,14-15H,4H2,1H3,(H,12,13)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCLHVKCJVVHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(3,4-dihydroxyphenyl)propanoic acid | |
CAS RN |
40332-26-1 | |
| Record name | N-Acetyl-3-hydroxytyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40332-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)



![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)


![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)

![1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6598971.png)

